Propanoic acid ethoxymethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid ethoxymethyl ester is an organic compound with the molecular formula C(6)H({12})O(_3). It is an ester derived from propanoic acid and ethoxymethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanoic acid ethoxymethyl ester can be synthesized through the esterification of propanoic acid with ethoxymethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: Around 60-80°C
Catalyst: Concentrated sulfuric acid
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Propanoic acid ethoxymethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to propanoic acid and ethoxymethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Hydrolysis: Propanoic acid and ethoxymethanol
Reduction: Propanol and ethoxymethanol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Propanoic acid ethoxymethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Industrial Applications: It is used in the production of fragrances, flavors, and as a solvent in chemical processes.
Biological Studies: It is used in studies involving ester hydrolysis and enzyme activity.
Wirkmechanismus
Propanoic acid ethoxymethyl ester can be compared with other esters derived from propanoic acid, such as:
- Propanoic acid methyl ester
- Propanoic acid ethyl ester
- Propanoic acid butyl ester
Uniqueness: this compound is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications where different reactivity patterns are required.
Vergleich Mit ähnlichen Verbindungen
- Propanoic acid methyl ester: Simpler structure, used in similar applications but with different reactivity.
- Propanoic acid ethyl ester: Commonly used in fragrances and flavors.
- Propanoic acid butyl ester: Used as a solvent and in the production of plasticizers.
Eigenschaften
CAS-Nummer |
54078-53-4 |
---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
ethoxymethyl propanoate |
InChI |
InChI=1S/C6H12O3/c1-3-6(7)9-5-8-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
GIXDJNPUPVJXBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.